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These application notes provide a comprehensive guide for researchers, scientists, and
product development professionals on the utilization of delta-dodecalactone in sensory
analysis research. This document delves into the nuanced sensory characteristics of this
versatile lactone, offering detailed protocols for its evaluation and application, grounded in
established scientific principles and methodologies.

Introduction: The Sensory Landscape of Delta-
Dodecalactone

Delta-dodecalactone (CAS 713-95-1) is a six-membered ring lactone that imparts a distinctive
and highly sought-after sensory profile.[1] Its character is predominantly described as creamy,
buttery, and fruity, with specific notes of peach, apricot, and coconut.[1][2] This multifaceted
aroma and flavor profile makes it a valuable ingredient in a wide array of applications, from
enhancing the richness of dairy products to adding a luscious, ripe fruit character to beverages
and confectionery.[3][4]

At low concentrations, it can introduce subtle nuances of pear and plum, while at higher levels,
its creamy and buttery notes become more pronounced.[1] Understanding the concentration-
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dependent sensory effects of delta-dodecalactone is paramount for its effective application in
product formulation.

Key Sensory Descriptors:
e Primary: Creamy, Buttery, Fruity (Peach, Apricot), Coconut[1][2]
e Secondary: Oily, Fatty, Sweet[1][2]

e Subtle/Trace: Pear, Plum, Metallic[1]

Physicochemical Properties Relevant to Sensory
Analysis

A thorough understanding of the physicochemical properties of delta-dodecalactone is
essential for designing robust sensory experiments. These properties influence its behavior in
different food and beverage matrices, affecting its release and perception.

Property Value Source
Molecular Formula C12H2202 [1]
Molecular Weight 198.31 g/mol [1]
Appearance Colorless to pale yellow liquid [1]
Boiling Point 140-141 °C at 1 mmHg [1]
Melting Point -12 °C [1]
Density 0.942 g/mL at 25 °C [1]

Insoluble in water; soluble in
Solubility organic solvents like ethanol [5]

and propylene glycol.

The low melting point of delta-dodecalactone ensures it remains in a liquid state at room
temperature, simplifying handling and incorporation into various formulations.[1] Its insolubility
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in water necessitates the use of a carrier, such as ethanol or propylene glycol, for agueous
applications to ensure uniform dispersion.

Sensory Thresholds: A Critical Parameter

Sensory thresholds are fundamental in sensory science, defining the concentration at which a
substance becomes perceivable. There are two key thresholds to consider:

o Detection Threshold: The lowest concentration of a stimulus that can be distinguished from a
blank (e.g., water).[6]

¢ Recognition Threshold: The lowest concentration at which the stimulus can be correctly
identified.[7]

It is crucial to note that sensory thresholds are not absolute values and can be significantly
influenced by the matrix in which the compound is evaluated.[8][9] For instance, the presence
of fats, proteins, and sugars can alter the volatility and partitioning of delta-dodecalactone,
thereby affecting its perception.

While specific, peer-reviewed threshold data for delta-dodecalactone in various matrices
remains a subject for further investigation, it is generally understood to be a medium to high-
impact flavor material.

Synergistic Effects and Flavor Pairings

Delta-dodecalactone exhibits significant synergistic effects when combined with other flavor
and fragrance compounds, enhancing and modifying the overall sensory profile. This makes it
a valuable tool for creating complex and well-rounded flavor and aroma experiences.

Key Synergistic Pairings:

» With other Lactones: When blended with other lactones like delta-decalactone, it can create
a more authentic and complex creamy or fruity profile. A common starting ratio for a creamy
taste is two parts delta-dodecalactone to one part delta-decalactone.

» With Aldehydes: In aldehydic perfumes, it can soften any harsh metallic notes and add a
creamy roundness.[4]
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¢ |In Gourmand Accords: It enhances the warmth and richness of vanilla, chocolate, and
caramel notes.[4]

» In Savory Applications: It can counterbalance aggressive savory notes from compounds like
sotolone in beef flavors and soften the phenolic notes in seafood and smoke flavors.[10]

Recommended Usage Levels in Flavors (intended for beverages at 0.05%):

Recommended

Concentration of Delta-
Food/Beverage Category . Source

Dodecalactone in Flavor

(ppm)
Dairy (Butter) Up to 6000 [10]
Dairy (Cheese) 200 - 300 [10]
Fruit (Apple) 20 [10]
Fruit (Peach, Nectarine) Up to 500 [10]
Fruit (Strawberry) 100 [10]
Brown Flavors (Caramel,

1000 [10]
Toffee)
Savory (Roast Beef) 600 [10]

Experimental Protocols for Sensory Analysis

The following protocols are designed to provide a framework for the sensory evaluation of
delta-dodecalactone. These should be adapted based on the specific research objectives and
product matrix. All sensory testing should be conducted in a controlled environment as per ISO
8589:2007 guidelines for the design of test rooms.

Protocol 1: Determination of Sensory Thresholds

This protocol outlines a method for determining the detection and recognition thresholds of
delta-dodecalactone in a simple matrix using a forced-choice ascending concentration series,
in accordance with ASTM E679.
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Objective: To determine the detection and recognition thresholds of delta-dodecalactone in a
5% sucrose solution.

Materials:

o Delta-dodecalactone (high purity)

o Food-grade ethanol (for stock solution)

e Sucrose

e Deionized, odor-free water

¢ Volumetric flasks and pipettes

e Sensory sample cups with lids, coded with random 3-digit numbers

o Palate cleansers (unsalted crackers, room temperature water)

Procedure:

o Stock Solution Preparation: Prepare a stock solution of delta-dodecalactone in ethanol. The
concentration should be high enough to allow for serial dilutions to the desired range.

e Sample Preparation:

o Prepare a 5% (w/v) sucrose solution in deionized water.

o Create a series of dilutions of the delta-dodecalactone stock solution in the 5% sucrose
solution. The concentration steps should be in a geometric progression (e.g., a factor of 2
or 3). The range should start below the expected detection threshold and extend to a
concentration that is easily recognizable.

e Sensory Evaluation:

o Recruit and screen panelists (typically 20-30) for sensory acuity.
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o Use a triangle test format (ISO 4120:2004 / ASTM E1885) for each concentration level.[11]
[12] Present panelists with three samples: two are the 5% sucrose solution (blanks), and
one contains the diluted delta-dodecalactone.

o The order of presentation of the samples within the triangle should be randomized for
each panelist.

o Instruct panelists to identify the "odd" sample.

o After identifying the odd sample, ask the panelist to describe the perceived aroma and
flavor.

o Data Analysis:

o The individual detection threshold is the lowest concentration at which the panelist
correctly identifies the odd sample in two consecutive presentations.

o The individual recognition threshold is the lowest concentration at which the panelist
correctly identifies the odd sample and accurately describes its characteristic flavor (e.g.,
"creamy," "peachy").

o The group threshold is typically calculated as the geometric mean of the individual
thresholds.

Workflow for Sensory Threshold Determination
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Caption: Workflow for Sensory Threshold Determination.
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Protocol 2: Quantitative Descriptive Analysis (QDA) of
Delta-Dodecalactone in a Dairy Matrix

This protocol provides a framework for conducting a QDA to characterize the sensory profile of
delta-dodecalactone in a model dairy system, based on the principles outlined in ISO
13299:2016.[13]

Objective: To develop a comprehensive sensory profile of delta-dodecalactone in a
standardized milk-based beverage.

Materials:

Delta-dodecalactone

Standardized whole milk (UHT processed for consistency)

Reference standards for sensory attributes (e.g., peach puree, coconut cream, melted
butter)

Sensory evaluation software or ballots

Sensory booths with controlled lighting and air circulation
Procedure:
o Panelist Selection and Training (8-12 panelists):

o Select panelists based on their sensory acuity, motivation, and ability to articulate sensory
perceptions.

o Conduct training sessions to develop a consensus vocabulary (lexicon) for the sensory
attributes of the milk beverage with and without delta-dodecalactone.

o Use reference standards to anchor the sensory terms. For example:
» Creamy: Reference with heavy cream.

= Buttery: Reference with unsalted, melted butter.
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» Peach: Reference with fresh peach puree.

s Coconut: Reference with unsweetened coconut cream.

o Train panelists to use a line scale (e.g., a 15-cm unstructured line scale) to rate the
intensity of each attribute.

e Sample Preparation:

o Prepare a control sample (standardized whole milk).

o Prepare a test sample by adding a known concentration of delta-dodecalactone to the
standardized whole milk (e.g., 5 ppm). The delta-dodecalactone should be pre-dissolved
in a small amount of a suitable carrier if necessary and then thoroughly mixed into the
milk.

o Present samples, coded with random 3-digit numbers, to the panelists in a monadic and
randomized order.

e Sensory Evaluation:

o Panelists evaluate the samples individually in sensory booths.

o For each sample, panelists rate the intensity of each attribute on the provided line scale.

o Provide palate cleansers between samples.

o Data Analysis:

o Convert the line scale ratings to numerical data.

o Use Analysis of Variance (ANOVA) to determine if there are significant differences in the
intensity of attributes between the control and test samples.

o Visualize the results using a spider plot (radar plot) to compare the sensory profiles.

Quantitative Descriptive Analysis Workflow
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Caption: Quantitative Descriptive Analysis Workflow.

Potential Off-Notes and Considerations
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While delta-dodecalactone is a highly desirable flavor and aroma compound, its use at
excessive concentrations can lead to undesirable sensory characteristics. A potential off-note at
high levels is a "waxy" or overly "fatty" sensation that can be cloying and unappealing. It is also
important to consider the purity of the delta-dodecalactone, as impurities can introduce
unwanted notes. Therefore, it is crucial to conduct dose-response studies to determine the
optimal concentration for a specific application.

Conclusion

Delta-dodecalactone is a powerful and versatile ingredient for sensory innovation. Its unique
creamy, buttery, and fruity profile can significantly enhance the consumer appeal of a wide
range of products. By employing rigorous sensory analysis methodologies, as outlined in these
application notes, researchers and product developers can unlock the full potential of this
valuable lactone, leading to the creation of superior and more desirable consumer products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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